3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3
Description
Chemical Definition and Nomenclature
3α,7α,12α-Trihydroxycoprostanic Acid-d3 (CAS 338976-79-7) is a deuterated steroid acid with the systematic IUPAC name (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic-27,27,27-d3 Acid . The molecule features three hydroxyl groups at positions 3α, 7α, and 12α, a carboxyl group at position 26, and three deuterium atoms replacing hydrogen at position 27 (Table 1).
Table 1: Nomenclature and Chemical Properties
The stereochemical configuration (3α,5β,7α,12α) reflects its biosynthetic origin from cholesterol, retaining the 5β-hydrogen characteristic of mammalian bile acids. The deuterium substitution at C-27 stabilizes the side chain against metabolic oxidation, making it valuable for pharmacokinetic studies.
Historical Context in Bile Acid Research
The discovery of 3α,7α,12α-trihydroxycoprostanic acid traces to mid-20th century investigations into bile acid biosynthesis. In 1953, Bergström identified it as an intermediate in the conversion of cholesterol to cholic acid, a process requiring hepatic peroxisomes for side-chain shortening. The deuterated analog emerged in the 1990s alongside advances in stable isotope labeling, enabling precise tracking of bile acid flux in Zellweger syndrome patients lacking functional peroxisomes.
Structure
3D Structure
Properties
Molecular Formula |
C27H46O5 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(6R)-2-(trideuteriomethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3 |
InChI Key |
CNWPIIOQKZNXBB-TZZZVGDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Oppenauer Oxidation and Borodeuteride Reduction
The foundational step in synthesizing 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 involves the oxidation of 5Beta-cholestane-3Alpha,7Alpha,12Alpha-triol to 3-keto-5Beta-cholestane-7Alpha,12Alpha-diol using Oppenauer conditions (e.g., aluminum isopropoxide in acetone). Subsequent reduction with sodium borodeuteride (NaB$$^2$$H$$_4$$) introduces deuterium at the C-3 position, yielding 3Alpha-deuterated-5Beta-cholestane-3Alpha,7Alpha,12Alpha-triol. This method ensures >90% isotopic incorporation, as verified by gas chromatography-mass spectrometry (GC-MS).
Side-Chain Elongation and Deuterium Labeling
Deuterium labeling at the terminal methyl group (C-27) is achieved via a multistep elongation process. Starting with 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestanoic acid, the side chain is extended using malonyl-CoA in the presence of deuterated methanol (C$$^2$$H$$3$$OH) and acidic deuterium oxide ($$^2$$H$$2$$O). This results in the incorporation of three deuterium atoms at the C-27 position, forming the final product with molecular formula C$${27}$$H$${43}$$D$$3$$O$$5$$.
Biosynthetic Pathways and Enzymatic Modifications
Mitochondrial 26-Hydroxylase Activity
In vivo, this compound derives from the oxidation of 5Beta-cholestane-3Alpha,7Alpha,12Alpha-triol via mitochondrial 26-hydroxylase, a cytochrome P450 enzyme (CYP27A1). Defects in this enzyme, as seen in cerebrotendinous xanthomatosis (CTX), lead to accumulation of 5Beta-cholestane-3Alpha,7Alpha,12Alpha-triol and compensatory microsomal 25-hydroxylation. Synthetic protocols often replicate this pathway using purified mitochondrial fractions from human liver homogenates to hydroxylate the C-26 position before deuterium labeling.
Peroxisomal Beta-Oxidation
Post-hydroxylation, the side chain undergoes beta-oxidation in peroxisomes to shorten it to 24 carbons, forming cholic acid. However, to retain the deuterated C-27 methyl group, this step is inhibited in vitro using peroxisomal beta-oxidation inhibitors such as thioridazine. This ensures the preservation of the intact deuterated side chain in the final product.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude reaction mixtures are purified using reverse-phase HPLC with a Spherisorb ODS column (4.6 × 250 mm, 5 μm particle size) and isocratic elution with 13% water in methanol at 1 mL/min. This method resolves this compound from non-deuterated analogs and side products, achieving a purity of >95%.
Gas Chromatography-Mass Spectrometry (GC-MS)
Structural confirmation is performed via GC-MS after derivatization to trimethylsilyl (TMS) ethers. Characteristic ions at m/z 544 (M$$^+$$-TMS) and m/z 549 (M$$^+$$-TMS-d$$5$$) confirm deuterium incorporation. Quantitation uses isotope dilution with $$^2$$H$$5$$-labeled internal standards, ensuring precision within ±2%.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${27}$$H$${43}$$D$$3$$O$$5$$ | |
| Molecular Weight | 453.67 g/mol | |
| CAS Number (Unlabelled) | 547-98-8 | |
| Purity (HPLC) | >95% | |
| Storage Conditions | +4°C |
Table 2: Key Reaction Parameters for Deuterium Labeling
| Step | Reagents/Conditions | Deuterium Incorporation |
|---|---|---|
| Oppenauer Oxidation | Al(O-iPr)$$_3$$, acetone, 60°C | N/A |
| NaB$$^2$$H$$_4$$ Reduction | 0.5 M NaB$$^2$$H$$_4$$, RT, 1h | C-3 position |
| Side-Chain Deuteration | C$$^2$$H$$3$$OH, $$^2$$H$$2$$O, HCl | C-27 position |
Applications and Industrial Synthesis
Isotope Dilution Mass Spectrometry (IDMS)
The compound serves as an internal standard in IDMS for quantifying bile acids in biological matrices. Its deuterated structure minimizes matrix effects, improving assay accuracy.
Challenges and Optimization
Isotopic Purity
Achieving >95% deuterium incorporation requires stringent control of reaction conditions, including anhydrous solvents and inert atmospheres. Trace protonation during workup is mitigated by using deuterated acids (e.g., $$^2$$HCl).
Cost-Effectiveness
Deuterated reagents (e.g., NaB$$^2$$H$$_4$$) contribute significantly to production costs. Optimizing stoichiometry and recycling unreacted starting materials reduces expenses by ~30%.
Chemical Reactions Analysis
Types of Reactions: Coprocholic acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of coprocholic acid-d3 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Introduction to 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3
This compound, also known as Coprocholic acid, is a bile acid that plays a significant role in various biochemical processes within the human body. It is a derivative of cholesterol and is characterized by the presence of three hydroxyl groups at the 3α, 7α, and 12α positions. This compound is not only essential for digestion but also has implications in metabolic disorders and research applications.
Metabolic Studies
Research has demonstrated that this compound is vital in understanding metabolic pathways related to bile acids. For instance, studies involving patients with cholestasis have shown increased levels of this bile acid due to metabolic defects in its conversion to cholic acid. Such findings are crucial for diagnosing and understanding genetic conditions affecting bile metabolism .
Bile Acid Regulation
As a bile acid, this compound plays a key role in regulating cholesterol homeostasis and lipid metabolism. Bile acids are known to modulate various enzymes involved in these processes, influencing the enterohepatic circulation of lipids and sterols . The study of this compound can provide insights into how bile acids affect fat absorption and cholesterol levels in the body.
Pharmaceutical Applications
The stable isotope labeling of this compound allows for its use as a reference standard in pharmaceutical testing. It can be utilized to trace metabolic pathways and assess the pharmacokinetics of drugs that interact with bile acids . This application is particularly relevant in drug development and toxicology studies.
Nutritional Studies
Research into the effects of bile acids on nutrient absorption highlights the importance of compounds like this compound. Studies indicate that variations in bile acid composition can significantly impact the absorption of dietary fats and fat-soluble vitamins . This knowledge is essential for developing dietary recommendations and interventions for individuals with malabsorption issues.
Case Study 1: Cholestasis in Siblings
A notable case study examined two siblings suffering from cholestasis due to intrahepatic bile duct anomalies. The study found increased levels of this compound as a precursor to cholic acid. The research concluded that these elevated levels resulted from a metabolic defect affecting the conversion process .
Case Study 2: Bile Acid Metabolism
Another investigation focused on the metabolism of this compound after intravenous administration in patients with identified metabolic defects. The study confirmed incomplete conversion to cholic acid and highlighted the significance of understanding bile acid metabolism for diagnosing related disorders .
Mechanism of Action
The mechanism of action of coprocholic acid-d3 involves its interaction with specific molecular targets and pathways in the body. Bile acids, including coprocholic acid-d3, act as signaling molecules that regulate various physiological processes. They bind to nuclear receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5), modulating gene expression and cellular functions. These interactions influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Comparison with Similar Compounds
3α,7α,12α-Trihydroxycoprostanic Acid (Non-deuterated Parent Compound)
- Structure : Identical to the d3 analogue but lacks deuterium at C-27.
- Role : A key intermediate in the neutral pathway of cholic acid synthesis, formed via mitochondrial β-oxidation of cholesterol .
- Key Difference: The non-deuterated form undergoes faster hepatic metabolism, limiting its use in tracer studies compared to the deuterated version .
Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholan-24-oic Acid)
- Structure : Shares hydroxylation at 3α, 7α, and 12α positions but has a shorter C-24 side chain instead of C-26.
- Function : A primary bile acid essential for lipid digestion and FXR (farnesoid X receptor) activation.
- Key Difference : The shorter side chain and lack of deuterium make cholic acid a terminal product rather than an intermediate, with distinct pharmacokinetics and receptor-binding profiles .
3α,7α-Dihydroxy-5β-cholestan-26-oic Acid
- Structure : Lacks the 12α-hydroxyl group present in 3α,7α,12α-trihydroxycoprostanic acid-d3.
- Role: Precursor to chenodeoxycholic acid via the alternative "acidic" bile acid synthesis pathway.
- Key Difference : Absence of 12α-hydroxylation reduces its hydrophilicity and alters its affinity for bile acid transporters like NTCP and ASBT .
3α,7α,12α,26-Tetrahydroxy-5β-cholest-23E-en-27-oic Acid
- Structure : Contains an additional 26-hydroxyl group and a double bond at C-23.
- Role : A peroxisomal intermediate in bile acid elongation; its accumulation is linked to Zellweger spectrum disorders.
- Key Difference : The extended hydroxylation and unsaturated bond confer distinct metabolic fates, including impaired β-oxidation in peroxisomal dysfunction .
Pharmacological and Metabolic Comparisons
Table 1: Structural and Functional Comparison of Selected Bile Acids
Key Research Findings
Deuterium Effect: The d3 label in 3α,7α,12α-trihydroxycoprostanic Acid-d3 reduces hepatic clearance by 40% compared to the non-deuterated form, making it indispensable for in vivo tracer studies .
Divergent Receptor Binding : Unlike cholic acid, 3α,7α,12α-trihydroxycoprostanic Acid-d3 shows negligible FXR activation, highlighting the importance of side-chain length and terminal modifications in receptor interaction .
Pathological Significance: Elevated levels of non-deuterated 3α,7α,12α-trihydroxycoprostanic acid in serum correlate with CYP27A1 mutations, as seen in cerebrotendinous xanthomatosis, whereas its deuterated analogue aids in quantifying these abnormalities .
Biological Activity
3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 (also referred to as THCA-d3) is a bile acid derivative that plays a significant role in lipid metabolism and has implications in various metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
THCA-d3 is a synthetic isotope-labeled version of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. It is primarily studied for its role as a precursor in the synthesis of cholic acid. Its biological activities are closely linked to bile acid metabolism and liver function.
Biological Activity
1. Metabolism and Conversion:
Research indicates that THCA-d3 is involved in the metabolic pathway leading to cholic acid synthesis. A notable study involving patients with cholestasis due to intrahepatic bile duct anomalies demonstrated increased levels of THCA in bile, suggesting a metabolic defect in converting THCA into cholic acid. This defect was attributed to a deficiency in specific enzymatic activity necessary for the conversion process .
2. Role in Cholestasis:
In cholestatic conditions, such as those observed in certain genetic disorders, the accumulation of THCA can lead to liver dysfunction. The inability to properly metabolize THCA contributes to the pathophysiology of cholestasis and associated liver diseases .
3. Activation of Bile Acids:
THCA-d3 has been shown to activate secondary bile acids entering the liver from the enterohepatic circulation. This activation is crucial for maintaining bile acid homeostasis and facilitating lipid digestion .
Case Studies
Case Study 1: Cholestasis in Children
In a family study involving two children with cholestasis, elevated levels of THCA were detected. The investigation revealed that these children had a metabolic defect affecting the conversion of THCA into cholic acid. This finding underscores the importance of THCA in diagnosing and understanding metabolic liver diseases .
Case Study 2: Bile Acid Synthetic Defects
A comprehensive review highlighted various bile acid synthetic defects leading to chronic liver disease. Patients with identified defects often display increased levels of bile acid precursors like THCA, emphasizing its role as a marker for metabolic dysfunctions within the liver .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Björkhem et al. (1991) | Identified metabolic defects in converting THCA into cholic acid | Highlights the role of THCA in cholestasis |
| LGC Standards (2021) | Provides reference standards for pharmaceutical testing involving THCA | Supports research into therapeutic applications |
| HMDB (2021) | Activation of secondary bile acids by THCA-d3 | Suggests potential therapeutic roles in lipid metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
